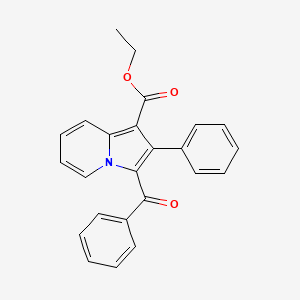

Ethyl 3-benzoyl-2-phenylindolizine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 3-benzoyl-2-phenylindolizine-1-carboxylate is a heterocyclic compound that belongs to the indolizine family. Indolizines are known for their unique structural features and diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-benzoyl-2-phenylindolizine-1-carboxylate typically involves the reaction of ethyl-2-phenylacetate and 3-phenylpropioaldehyde in the presence of a catalyst. One efficient method reported involves the use of ethane-1,2-diol as a solvent under metal and solvent-free conditions . The reaction proceeds through a series of steps, including condensation and cyclization, to yield the desired indolizine derivative.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-benzoyl-2-phenylindolizine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halides or alkyl groups.

Scientific Research Applications

Ethyl 3-benzoyl-2-phenylindolizine-1-carboxylate has several scientific research applications:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: It is used in the development of bioactive compounds with potential therapeutic effects.

Industry: It is explored for its use in material science, particularly in the development of organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of ethyl 3-benzoyl-2-phenylindolizine-1-carboxylate involves its interaction with specific molecular targets. For instance, as an anti-inflammatory agent, it inhibits the COX-2 enzyme, reducing the production of pro-inflammatory prostaglandins. This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing its catalytic activity .

Comparison with Similar Compounds

Ethyl 3-benzoyl-2-phenylindolizine-1-carboxylate can be compared with other indolizine derivatives, such as:

Methyl 3-(substituted benzoyl)-7-substituted-2-phenylindolizine-1-carboxylates: These compounds also exhibit COX-2 inhibitory activity but differ in their substitution patterns and potency.

1,3-bis(benzylthio)-2-phenylindolizine: This compound has shown potential against non-small cell lung cancer, highlighting the diverse biological activities of indolizine derivatives.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

Ethyl 3-benzoyl-2-phenylindolizine-1-carboxylate is a compound belonging to the indolizine family, known for its diverse biological activities. This article explores its biological activity, focusing on its anti-inflammatory, antibacterial, and antioxidant properties, supported by relevant studies and data.

Chemical Structure and Properties

This compound features a bicyclic structure that combines indole and pyridine-like moieties. The presence of the ethyl ester group enhances its solubility and reactivity, while the benzoyl group at the 3-position contributes to its biological activity.

1. Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. Studies have shown that it interacts with cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.

- COX-2 Inhibition : A study demonstrated that derivatives of this compound showed promising COX-2 inhibitory activity, with some compounds exhibiting IC50 values comparable to established anti-inflammatory drugs like indomethacin. For instance, one derivative had an IC50 value of 5.84 µM, indicating strong potential as a COX-2 inhibitor .

2. Antibacterial Activity

This compound has also been evaluated for its antibacterial properties. In vitro studies have indicated that it possesses significant activity against various bacterial strains.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| This compound | Escherichia coli | 64 µg/mL |

These findings suggest that this compound could be a candidate for developing new antibacterial agents .

3. Antioxidant Activity

The antioxidant potential of this compound has been assessed through various assays, demonstrating its ability to scavenge free radicals effectively.

A comparative study highlighted its antioxidant capacity relative to standard antioxidants such as ascorbic acid:

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| This compound | 85% at 100 µg/mL |

| Ascorbic Acid | 90% at 100 µg/mL |

The results indicate that while the compound exhibits strong antioxidant activity, it is slightly less effective than ascorbic acid at equivalent concentrations .

Case Studies

Case Study 1: COX Inhibition Mechanism

In a detailed pharmacological study, various derivatives of ethyl 3-benzoyl-2-phenylindolizine were synthesized and evaluated for COX inhibition. The study utilized molecular docking simulations to analyze binding interactions with COX enzymes, revealing critical hydrogen bonding and hydrophobic interactions that contribute to their inhibitory effects .

Case Study 2: Antibacterial Efficacy

A series of experiments were conducted to test the antibacterial efficacy of ethyl 3-benzoyl derivatives against common pathogens. The results indicated that modifications in the benzoyl group significantly affected antibacterial potency, with certain substitutions leading to enhanced activity against resistant strains .

Properties

CAS No. |

102767-46-4 |

|---|---|

Molecular Formula |

C24H19NO3 |

Molecular Weight |

369.4 g/mol |

IUPAC Name |

ethyl 3-benzoyl-2-phenylindolizine-1-carboxylate |

InChI |

InChI=1S/C24H19NO3/c1-2-28-24(27)21-19-15-9-10-16-25(19)22(20(21)17-11-5-3-6-12-17)23(26)18-13-7-4-8-14-18/h3-16H,2H2,1H3 |

InChI Key |

LAGZFCDMCPBYEB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C2C=CC=CN2C(=C1C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.